Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate
CAS No.:
Cat. No.: VC18348473
Molecular Formula: C18H22FNO3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate -](/images/structure/VC18348473.png)
Specification
Molecular Formula | C18H22FNO3 |
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Molecular Weight | 319.4 g/mol |
IUPAC Name | tert-butyl 4-fluoro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate |
Standard InChI | InChI=1S/C18H22FNO3/c1-17(2,3)23-16(22)20-9-7-18(8-10-20)11-12-5-4-6-13(19)14(12)15(18)21/h4-6H,7-11H2,1-3H3 |
Standard InChI Key | MBUVURFUVHCVTQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C(=CC=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound’s systematic IUPAC name, tert-butyl 7-fluoro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate, reflects its spirocyclic architecture. Key structural elements include:
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Spiro junction: A single carbon atom (C2 of the indene ring) bridges the indane and piperidine rings, enforcing conformational rigidity .
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Functional groups: A tert-butyl carbamate (Boc) group at the piperidine nitrogen, a ketone at C3 of the indene, and a fluorine atom at C7 of the aromatic ring .
Table 1: Fundamental Chemical Data
Spectroscopic Data
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¹H NMR (DMSO-d₆, 500 MHz): Signals at δ 10.55 (s, 1H, NH), 7.92–6.82 (m, aromatic H), 5.14–3.03 (m, piperidine and indane CH₂ groups) .
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¹³C NMR: Peaks corresponding to the ketone (δ 201.3), carbamate carbonyl (δ 177.6), and aromatic carbons (δ 109.8–147.5) .
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IR: Strong absorption bands at 1724 cm⁻¹ (C=O stretch) and 1695 cm⁻¹ (amide C=O) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step sequences starting from substituted indanone precursors. A representative pathway includes:
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Spirocyclization: Reaction of 7-fluoroindan-1-one with a piperidine derivative under acidic conditions to form the spiro core .
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Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine .
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Oxidation: Conversion of a secondary alcohol intermediate to the ketone using oxidizing agents such as Jones reagent .
Key Reaction Conditions
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Catalysts: Calcium triflate (Ca(OTf)₂) and tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) enhance reaction efficiency .
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Purification: Flash chromatography on silica gel with petroleum ether/ethyl acetate gradients .
Industrial Production
Scalable synthesis requires optimization for yield and purity:
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Automation: Continuous flow systems improve reproducibility.
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Quality Control: HPLC and LC-MS ensure ≥97% purity, as specified by suppliers like AChemBlock .
Physicochemical Properties
Stability and Solubility
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .
Table 2: Solubility Profile
Solvent | Solubility (mg/mL) |
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DMSO | 25.6 |
Ethanol | 8.9 |
Water | <0.1 |
Reactivity
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Ketone group: Participates in nucleophilic additions (e.g., Grignard reactions) .
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Boc group: Removable under acidic conditions (e.g., HCl/dioxane) to generate a secondary amine .
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Fluorine atom: Enhances metabolic stability and membrane permeability in bioactive derivatives .
Pharmacological and Industrial Applications
Medicinal Chemistry
Spiropiperidines are privileged scaffolds in drug discovery due to their rigid, three-dimensional structures. This compound serves as a precursor to:
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5-HT₂C receptor agonists: Analogues with 7-substituents show high selectivity and Gq bias, avoiding β-arrestin recruitment .
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Kinase inhibitors: The spiro system mimics ATP-binding motifs in kinases like CDK2 and EGFR .
Table 3: Bioactivity Data (Representative Analogues)
Compound | Target | EC₅₀ (nM) | Selectivity (vs. 5-HT₂A/2B) |
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8 | 5-HT₂C | 121.5 | >100-fold |
11 | 5-HT₂C | 488.4 | >50-fold |
Material Science
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Coordination polymers: The ketone and amine groups enable metal-organic framework (MOF) synthesis.
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Liquid crystals: Fluorinated spiro compounds exhibit mesomorphic behavior.
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